Bicyclo[2.2.1]heptane-1,3-diamine
Description
Bicyclo[2.2.1]heptane-1,3-diamine (CAS: 889863-82-5) is a bicyclic organic compound with the molecular formula C₇H₁₄N₂ and a molar mass of 126.2 g/mol. Its structure features a rigid norbornane skeleton (bicyclo[2.2.1]heptane) substituted with two amine groups at the 1- and 3-positions. This scaffold is notable for its conformational rigidity and stereochemical diversity, making it valuable in asymmetric synthesis and drug discovery.
Key physicochemical properties include:
- Hydrogen bond donors/acceptors: 2/2
- Topological polar surface area: 52 Ų
- XLogP: 0.8 (indicative of moderate lipophilicity).
The compound’s bicyclic framework is prevalent in bioactive molecules, such as CXCR2 antagonists (e.g., anti-cancer agents), and serves as a chiral auxiliary or ligand in catalysis.
Properties
CAS No. |
889863-82-5 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-1,3-diamine |
InChI |
InChI=1S/C7H14N2/c8-6-4-7(9)2-1-5(6)3-7/h5-6H,1-4,8-9H2 |
InChI Key |
SUJGVCQADPBTOJ-UHFFFAOYSA-N |
SMILES |
C1CC2(CC1C(C2)N)N |
Canonical SMILES |
C1CC2(CC1C(C2)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-1,3-diamine belongs to a family of bicyclic diamines with varying substituent positions and stereochemical configurations. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison of Bicyclo[2.2.1]heptane Diamines
*Note: CAS 889863-82-5 is ambiguously referenced for both 1,3- and 2,4-diamine in the evidence.
Key Differences and Research Findings
Stereochemical Impact :
- The 1,3-diamine derivative is utilized in CXCR2 antagonists due to its ability to mimic peptide backbones, enhancing receptor binding.
- 1,4-diamine (CAS 6600-41-5) is employed in polymer development, where its spacing between amine groups facilitates crosslinking.
- 2,3-diamine (CAS 741668-23-5) exhibits stereochemical complexity (1R,2R,3R,4S configuration), though its applications remain underexplored.
Synthetic Accessibility :
- The 1,3-diamine is synthesized via acid-catalyzed cycloaddition or amine functionalization of preformed bicyclo scaffolds.
- In contrast, 1,4-diamine derivatives are often prepared through reductive amination or dihydroxylation followed by substitution.
Physicochemical Properties :
- All diamines share similar molecular weights (126.2 g/mol) but differ in polarity and solubility due to substituent positioning. For example, 1,3-diamine’s XLogP (0.8) suggests better membrane permeability than 1,4-diamine (data unavailable).
Other diamines (e.g., 1,4-diamine dihydrochloride, CAS 1818847-46-9) are regulated for industrial use but lack detailed hazard classifications.
Research and Application Highlights
- Medicinal Chemistry : The 1,3-diamine scaffold is critical in CXCR2 antagonists (e.g., compounds 2a–2g), which inhibit chemokine-mediated cancer progression.
- Materials Science : 1,4-diamine derivatives contribute to thermosetting polymers with enhanced mechanical stability.
- Catalysis: Chiral bicyclo[2.2.1]heptane diamines serve as ligands in asymmetric hydrogenation, though this application is less explored compared to their monocyclic counterparts.
Preparation Methods
Structural and Chemical Identity of Bicyclo[2.2.1]heptane-1,3-diamine
Molecular Framework and Stereochemical Features
The compound’s core consists of a bicyclo[2.2.1]heptane system, a fused bicyclic structure with two bridgehead carbons (C1 and C3) bearing primary amine groups. The molecular formula is C₇H₁₄N₂ , with a molecular weight of 126.20 g/mol. The bridgehead amines introduce significant steric hindrance, influencing reactivity in nucleophilic substitutions and coordination chemistry.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Registry Number | 889863-82-5 | |
| Molecular Formula | C₇H₁₄N₂ | |
| SMILES | C1CC2(CC1C(C2)N)N | |
| InChIKey | SUJGVCQADPBTOJ-UHFFFAOYSA-N |
Comparative Analysis with Related Diamines
Bicyclo[2.2.1]heptane-1,4-diamine (CAS 1818847-46-9) serves as a structural isomer, differing in amine positioning. The 1,4-diamine derivative exhibits distinct reactivity due to reduced steric crowding between amine groups, enabling easier functionalization at both nitrogen centers.
Synthetic Strategies for this compound
Diels-Alder Cycloaddition Approaches
The Diels-Alder reaction is a cornerstone for constructing bicyclo[2.2.1]heptane skeletons. A 2021 study demonstrated the synthesis of oxy-functionalized bicyclo[2.2.1]heptane derivatives via intermolecular Diels-Alder reactions using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes. While this method targets oxygenated bridgeheads, it provides a template for adapting diene and dienophile pairs to introduce amine groups.
Critical Considerations:
- Diene Design : Electron-rich dienes (e.g., furan derivatives) paired with electron-deficient dienophiles (e.g., maleimides) favor regioselective [4+2] cycloaddition.
- Post-Functionalization : Amine groups may be introduced via reduction of nitrile intermediates or reductive amination of ketones formed during cycloaddition.
Reductive Amination of Bicyclic Ketones
A two-step strategy involves:
- Synthesis of Bicyclo[2.2.1]heptan-1,3-dione : Achieved via oxidative cleavage of Diels-Alder adducts or catalytic dehydrogenation.
- Reductive Amination : Treatment with ammonia or alkylamines under hydrogenation conditions (e.g., H₂/Pd-C) yields the diamine.
This method requires careful control of reaction conditions to avoid over-reduction or side reactions at bridgehead positions.
Stepwise Methodologies from Patent Literature
A Chinese patent (CN109369492A) details a four-step synthesis of (1S,4S)-2-Boc-2,5-diaza-bicyclo[2.2.1]heptane, offering insights adaptable to 1,3-diamine synthesis:
Synthetic Route Overview
- Reduction of N-Boc-trans-4-hydroxy-L-proline Methyl Ester :
- Reagents : Sodium borohydride (NaBH₄) in methanol.
- Outcome : Intermediate alcohol (yield: 80–90%).
- Sulfonylation :
- Reagents : Mesyl chloride (MsCl) with triethylamine (Et₃N) in dichloromethane.
- Outcome : Mesylated intermediate (yield: 85–92%).
- Cyclization with Benzylamine :
- Conditions : Reflux in toluene.
- Outcome : Benzyl-protected diazabicycloheptane (yield: 75–83%).
- Deprotection :
Optimization Highlights:
Optimization Techniques and Challenges
Regioselectivity in Bicyclic Ring Formation
The rigidity of the norbornane framework complicates selective functionalization at the 1- and 3-positions. Strategies to enhance regiocontrol include:
Comparative Analysis with Bicyclo[2.2.1]heptane-1,4-diamine
The 1,3-diamine’s bridgehead amines create a compact, chiral environment ideal for asymmetric catalysis, whereas the 1,4-isomer’s spatial flexibility favors drug candidate synthesis.
Q & A
Q. What are the key structural features of Bicyclo[2.2.1]heptane-1,3-diamine that influence its chemical reactivity?
The molecule’s bicyclic framework introduces significant ring strain and rigidity, while the two amine groups at positions 1 and 3 act as hydrogen bond donors/acceptors. These features enhance nucleophilicity and enable interactions with biological targets or metal ions. Computational data (e.g., topological polar surface area: 52 Ų, hydrogen bond donors: 2) support its potential in coordination chemistry and catalysis . The bridgehead nitrogen atoms (uncommon in simple bicyclic systems) further contribute to stereochemical complexity and regioselectivity in reactions .
Q. How can the stereochemistry of this compound derivatives be resolved experimentally?
X-ray crystallography is the gold standard for absolute configuration determination. For example, enantiomers of bicyclo[2.2.1]heptane derivatives (e.g., 2-chloroamide precursors) were resolved via chiral column chromatography and confirmed by single-crystal X-ray analysis . Vibrational circular dichroism (VCD) and NMR-based Mosher ester methods are complementary for assigning stereochemistry in asymmetric syntheses .
Q. What methods are recommended for synthesizing this compound derivatives?
Common approaches include:
- Bridging reactions : Ring-closing metathesis or Diels-Alder cycloaddition to form the bicyclic core.
- Amine functionalization : Reductive amination or nucleophilic substitution at bridgehead positions.
- Protection/deprotection strategies : Use of Boc or Fmoc groups to prevent side reactions during multi-step syntheses . Solvent polarity and temperature must be optimized to minimize ring strain-induced side products .
Advanced Research Questions
Q. How can computational methods predict the stability and detonation properties of Bicyclo[2.2.1]heptane-based high-energy materials?
Density functional theory (DFT) calculations can estimate heat of formation (HOF) and bond dissociation energies to assess stability. For example, nitramine derivatives of bicyclo[2.2.1]heptane exhibit high HOF values (~400 kJ/mol) due to strain energy release, while their low impact sensitivity is attributed to strong C–NO₂ bonds . Molecular dynamics simulations further model detonation velocity () and pressure () using the Kamlet-Jacobs equations .
Q. How should researchers address contradictory data in pharmacological studies of this compound derivatives?
Discrepancies in bioactivity (e.g., conflicting IC₅₀ values) often arise from:
- Solubility differences : Use standardized solvents (e.g., DMSO with <0.1% water) and confirm compound purity via HPLC-MS .
- Assay interference : The bicyclic core may quench fluorescence in high-throughput screens; validate hits using orthogonal methods like SPR or ITC .
- Stereochemical variability : Ensure enantiomeric excess (>98%) via chiral chromatography and report configurations using Cahn-Ingold-Prelog descriptors .
Q. What experimental strategies optimize the regioselectivity of functionalization in Bicyclo[2.2.1]heptane systems?
- Electrophilic substitution : Bridgehead positions (e.g., C2) are more reactive due to partial sp² hybridization. Use steric directing groups (e.g., bulky esters) to control site selectivity .
- Transition-metal catalysis : Pd-catalyzed C–H activation at bridgehead carbons achieves regioselective arylation under mild conditions (e.g., 60°C, DMA solvent) .
- Kinetic vs. thermodynamic control : Low-temperature lithiation favors kinetic products, while heating drives equilibration to thermodynamically stable isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
